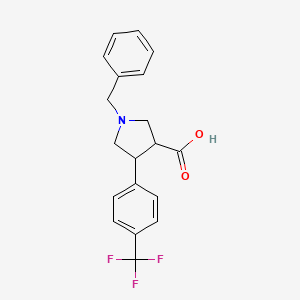
1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is a complex organic compound characterized by the presence of a pyrrolidine ring substituted with a benzyl group and a trifluoromethylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from cyclic or acyclic precursors through cyclization reactions.
Introduction of Substituents: The benzyl and trifluoromethylphenyl groups are introduced through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring or the aromatic ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing novel biologically active compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid can be compared with similar compounds such as:
1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic acid: This compound lacks the trifluoromethyl group, which may result in different biological activities and properties.
4-(Trifluoromethyl)benzylamine: This compound contains the trifluoromethyl group but lacks the pyrrolidine ring, leading to different chemical and biological properties
The presence of the trifluoromethyl group and the pyrrolidine ring in this compound makes it unique and potentially more effective in certain applications compared to its analogs.
Biological Activity
1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid, also referred to as (3S,4R)-1-benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid, is a compound with notable biological activity. Its structure, characterized by a pyrrolidine ring and a trifluoromethyl group, suggests potential interactions with biological targets that could lead to therapeutic applications.
- Molecular Formula : C19H18F3NO2
- Molecular Weight : 349.35 g/mol
- CAS Number : 1394827-69-0
- Boiling Point : Approximately 457.8 ± 45.0 °C (predicted)
- Density : 1.303 ± 0.06 g/cm³ (predicted)
- pKa : 3.59 ± 0.40 (predicted) .
The biological activity of this compound can be attributed to its structural features that may influence its interaction with various biological pathways. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and biological availability.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies on related pyrrolidine derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell mitosis.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.56 | HL-60 |
| Compound B | 1.0 | A549 |
| (3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid | TBD | TBD |
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are also noteworthy. Similar derivatives have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory pathways.
Case Studies and Research Findings
A comprehensive review of benzo[b]furan derivatives highlighted the importance of structural modifications in enhancing biological activity. The presence of the trifluoromethyl group was associated with increased potency against certain cancer cell lines .
In a study focusing on the synthesis and biological evaluation of pyrrolidine derivatives, compounds exhibiting similar structural motifs were assessed for their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells . The findings indicated that modifications at specific positions on the pyrrolidine ring significantly influenced biological outcomes.
Properties
Molecular Formula |
C19H18F3NO2 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
1-benzyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)15-8-6-14(7-9-15)16-11-23(12-17(16)18(24)25)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,24,25) |
InChI Key |
OTRULTXHXWDKOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















